BenchChemオンラインストアへようこそ!

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride

Medicinal Chemistry Process Chemistry Salt Selection

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride (CAS 912265-91-9) is a bicyclic heterocycle belonging to the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine class. The scaffold presents a conformationally constrained bioisostere of nipecotic acid and has been exploited in programs targeting GABAA receptors , GABA transporters (GAT-1) , and heat shock protein 90 (Hsp90).

Molecular Formula C9H13ClN2O3
Molecular Weight 232.66 g/mol
CAS No. 912265-91-9
Cat. No. B1437048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride
CAS912265-91-9
Molecular FormulaC9H13ClN2O3
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC2=C1CNCC2.Cl
InChIInChI=1S/C9H12N2O3.ClH/c1-2-13-9(12)8-6-5-10-4-3-7(6)14-11-8;/h10H,2-5H2,1H3;1H
InChIKeySLAKBPPVIPODKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride (CAS 912265-91-9) — Procurement-Grade Benchmarking for the Fused Isoxazolopyridine Scaffold


Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride (CAS 912265-91-9) is a bicyclic heterocycle belonging to the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine class. The scaffold presents a conformationally constrained bioisostere of nipecotic acid and has been exploited in programs targeting GABAA receptors [1], GABA transporters (GAT-1) [2], and heat shock protein 90 (Hsp90) [3]. The compound is supplied as the hydrochloride salt (C₉H₁₃ClN₂O₃, MW 232.66 g/mol), a form that provides a defined stoichiometry for solution-phase chemistry and biological assay preparation .

Why Close Analogs of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate Hydrochloride Cannot Be Freely Substituted


The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold contains four independently tunable diversity vectors—the 3-position substituent, the N-5 substitution, and the C-4/C-7 positions—which produce widely divergent biological profiles from very minor structural changes. For example, the 3-hydroxy analog THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) acts as a glial-selective GABA uptake inhibitor, whereas the ethyl ester analog exhibits distinct reactivity as a synthetic intermediate for Hsp90 inhibitor programs [1][2]. The hydrochloride salt form further changes solubility, hygroscopicity, and handling characteristics relative to the free base [3]. Generic substitution with a different ester, salt, or ring-fusion isomer therefore carries high risk of altering downstream synthetic yields or pharmacological outcomes in ways that cannot be predicted without explicit comparative data [4].

Quantitative Evidence Differentiating Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate Hydrochloride from Its Closest Analogs


Hydrochloride Salt vs. Free Base: Reported Synthetic Yields and Crystalline Form

The hydrochloride salt (this compound) was isolated in 27% yield via deprotection of the N-acetyl precursor in EtOH/HCl, forming a crystalline solid that precipitated directly from EtOAc [1]. In contrast, the free base (CAS 912330-17-7) was obtained in 62% yield via TFA-mediated Boc-deprotection followed by column chromatography, a route requiring additional purification . The direct precipitation of the HCl salt offers operational advantages in scale-up scenarios, though at cost of lower step yield.

Medicinal Chemistry Process Chemistry Salt Selection

Substitution at the 3-Position: Ethyl Ester vs. 3-Hydroxy (THPO) — Divergent Pharmacology

The 3-hydroxy analog THPO inhibits GAT-1 with an IC₅₀ of approximately 200 μM in mouse retinal preparations [1], acting as a glial-selective GABA uptake inhibitor [2]. The 3-ethyl ester derivative (this compound) serves as a synthetic intermediate rather than a direct GAT-1 ligand; its ester moiety is a critical handle for further derivatization to amide-based Hsp90 inhibitors [3]. Replacement of the 3-hydroxy group with the ethyl ester fundamentally redirects the scaffold from a GABA-uptake pharmacological tool to a versatile building block for oncology programs.

GABA Transporter Inhibition CNS Pharmacology Scaffold Diversification

Ring-Fusion Isomerism: [4,5-c] vs. [5,4-c] Scaffold Topology and GABAA Subtype Selectivity

The C-3 ethyl ester scaffold is fused as isoxazolo[4,5-c]pyridine, whereas the clinically studied hypnotic gaboxadol (THIP) is the isoxazolo[5,4-c]pyridin-3-ol isomer. Gaboxadol acts as a superagonist at α4β3δ-containing extrasynaptic GABAA receptors (EC₅₀ approximately 5–10 μM), while showing lower efficacy at α1β2γ2 synaptic receptors [1][2]. Although no direct GABAA pharmacology data exist for the target compound, the ring-fusion isomerism alters the relative spatial orientation of the H-bond donor/acceptor pharmacophore, which is predicted to impact GABAA subunit engagement [3].

GABAA Receptor Pharmacology Subunit Selectivity Bioisostere Design

Exploitation as a Key Intermediate in an Hsp90 Inhibitor Program with Reported Biochemical IC₅₀

The ethyl ester scaffold served as the synthetic entry point for a library of C-3 amide derivatives evaluated as Hsp90 inhibitors; the most potent derivative bearing a hydroxamic acid moiety inhibited Hsp90 with an IC₅₀ of 160 nM and also showed HDAC6 inhibitory activity [1][2]. The target compound itself is not the active inhibitor but provides the critical ester handle for amide coupling diversification that produced the 160 nM lead. By contrast, direct procurement of the C-3 carboxylic acid (CAS 912265-93-1) bypasses the ester cleavage step but introduces a hydrophilic acid that may require re-optimization of coupling conditions .

Hsp90 Inhibition Anticancer Drug Discovery Fragment Elaboration

Recommended Application Scenarios for Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate Hydrochloride Based on Quantitative Evidence


Synthesis of C-3 Amide Hsp90 Inhibitor Libraries via Direct Ester-to-Amide Coupling

The ethyl ester hydrochloride is the documented starting material for the Hsp90 inhibitor series reported by Baruchello et al. (2014) [1]. The ester group enables direct amidation with diverse amines to generate C-3 carboxamide derivatives; the most potent published analog achieved an Hsp90 IC₅₀ of 160 nM [2]. Procuring the pre-formed hydrochloride salt avoids a separate salt-formation step and provides a single, well-defined starting material for parallel library synthesis.

Scaffold-Hopping and Bioisostere Exploration in CNS Transporter Programs

Although the 3-OH analog THPO is the established glial GABA-uptake probe (GAT-1 IC₅₀ ≈ 200 μM) [1], the 3-COOEt variant offers an orthogonal vector for CNS transporter ligand design. The ester can be reduced to the alcohol, hydrolyzed to the acid, or converted to the Weinreb amide, enabling systematic exploration of hydrogen-bond acceptor/donor patterns at the 3-position within the [4,5-c] fused topology [2]. This is particularly relevant for groups seeking to avoid the [5,4-c] fusion isomer space already dominated by gaboxadol.

Crystalline Salt Form for Solid-Phase Chemistry or Crystallography Applications

The hydrochloride salt precipitates directly from EtOAc as a crystalline solid following N-deprotection, as demonstrated in Patent US08048879B2 [1]. This direct precipitation route yields a shelf-stable, stoichiometrically defined solid suitable for X-ray crystallography or solid-phase synthetic protocols. Researchers requiring a free-flowing, non-hygroscopic powder for automated synthesis platforms may benefit from the salt's handling properties relative to the chromatographed free base.

Combinatorial Chemistry with Tunable N-5 and C-3 Diversity Vectors

With the N-5 position as a secondary amine (post-deprotection) and the C-3 ethyl ester as a carboxyl surrogate, this scaffold provides two orthogonal reactive handles for sequential diversification. The published Hsp90 program exploited N-5 acylation/sulfonylation in parallel with C-3 amidation to generate a focused library of >30 analogs [1]. Researchers procuring the N-H free amine hydrochloride bypass an additional deprotection step relative to the N-Boc protected variant, saving one synthetic step in library enumeration.

Quote Request

Request a Quote for Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.